molecular formula C21H18F3N3O2 B2890454 (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1705249-29-1

(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2890454
M. Wt: 401.389
InChI Key: JCJFHYUQOQCXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The compound has a molecular weight of 401.389. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.

Scientific Research Applications

Crystal Structure and Anti-Tubercular Activities

The compound has been studied for its crystal structures and potential anti-tubercular activities. In particular, derivatives like mefloquine, which share structural similarities, have exhibited important anti-tubercular activities, as indicated by in vitro assays against M. tuberculosis (Wardell et al., 2011).

Structural Studies and Theoretical Calculations

Structural and theoretical studies of related compounds, such as those involving piperidin-4-yl and difluorophenyl methanone oxime, have been conducted. These studies focus on the crystal structure, electronic properties, and theoretical calculations to understand the chemical and physical properties of these compounds (Karthik et al., 2021).

Spectroscopic Properties in Various Environments

Research has also delved into the electronic absorption, excitation, and fluorescence properties of compounds with structural similarities in different solvents. This includes studying the impact of solvent polarity and hydrogen-bonding abilities on these properties, which are crucial for understanding the compound's behavior in various environments (Al-Ansari, 2016).

Synthesis and Antimicrobial Activity

The synthesis of related compounds with antimicrobial properties has been explored. For example, derivatives involving pipradol show potential microbial activities, which could be useful in developing new antimicrobial agents (Ramudu et al., 2017).

Design and Synthesis for Cancer Research

Compounds structurally similar to (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone have been designed and synthesized for potential use in cancer research. These compounds are studied for their cytotoxic activity against cancer cell lines, highlighting their potential as therapeutic agents (Perreault et al., 2017).

Crystal Structure Analysis

The crystal structures of adducts and derivatives of compounds with similar molecular frameworks have been analyzed. This research is crucial for understanding the molecular interactions and stability of these compounds (Revathi et al., 2015).

Exploring Antidepressant Potential

Studies have been conducted on compounds like (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, investigating their potential as antidepressants using rodent behavioral models. This research is significant for developing new treatments for depression (Mahesh et al., 2012).

Future Directions

The compound’s potential antileukemia effects suggest it could be a promising area for future research . Further studies could explore its mechanism of action, potential applications in cancer treatment, and possible side effects or risks.

properties

IUPAC Name

(4-quinoxalin-2-yloxypiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-1-5-15(16)20(28)27-11-9-14(10-12-27)29-19-13-25-17-7-3-4-8-18(17)26-19/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJFHYUQOQCXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

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